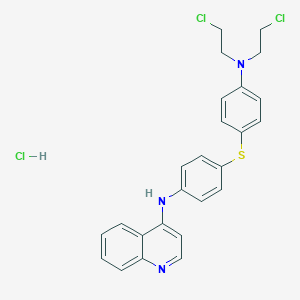

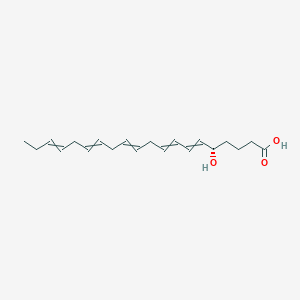

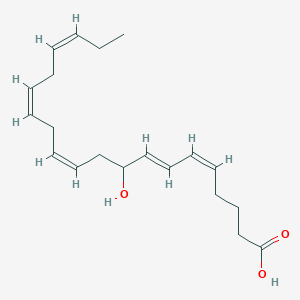

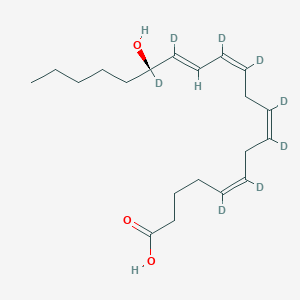

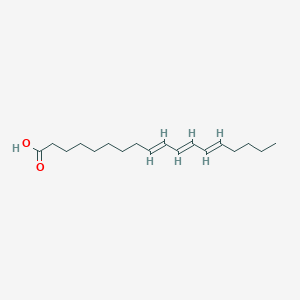

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Übersicht

Beschreibung

“(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid” is a type of eicosapentaenoic acid . It is also known as 15 (S)-HEPE . The empirical formula is C20H30O3 . It is usually found in liquid form and is stored at -20°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC\\C=C/C [C@H] (O)\\C=C\\C=C/C\\C=C/C\\C=C/CCCC (O)=O . The InChI key is WLKCSMCLEKGITB-DBVSHIMFSA-N . Physical And Chemical Properties Analysis

This compound has an assay of approximately 98% . Its molecular weight is 318.45 . It has a carboxylic acid functional group .Wissenschaftliche Forschungsanwendungen

Manufacture for Clinical Trials A robust synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt was established for clinical trials. The process involved biooxidation of arachidonic acid, formation of hydroperoxide 15(S)-HPETE, and subsequent reduction to 15(S)-HETE, purified and transformed into its sodium salt form. This method produced large batches of 15(S)-HETE sodium salt with high purity and enantiomeric excess, highlighting its potential for clinical applications (Conrow et al., 2011).

Vasoconstrictive and Antiproliferative Activity (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, a stable isomer of 15(S)-HETE, retains significant vasoconstrictive and antiproliferative activity. It elicits concentration-dependent contractions in isolated pulmonary arteries and increases thymidine incorporation in vascular smooth muscle cells. Interestingly, this compound also inhibits proliferation and migration of human prostate carcinoma cells, suggesting its therapeutic potential in vascular and cancer research (Pfister et al., 2016).

Synthesis of Radioactively Labeled Analogues The total synthesis of azidoeicosa-tetraenoic acids and their radioactively labeled analogues has been achieved, providing valuable tools for investigating the mechanistic features of eicosanoid biosynthesis. These compounds can serve as photo-affinity probes, offering insights into the substrate binding pocket and activity of 15-lipoxygenases, vital for understanding eicosanoid biosynthesis and its biological implications (Romanov et al., 2004).

Lipoxygenase Metabolism in Marine Diatoms Marine diatoms, like Pseudo-nitzschia delicatissima, utilize 15S lipoxygenase to produce oxylipins. The study of these compounds' biosynthesis, enzymatic activities, and modulation along the growth curve provides valuable insights into their ecological roles. The synthesis and regulation of these phyco-oxylipins might represent a signaling mechanism crucial for diatoms' adaptation and bloom dynamics, offering perspectives on the ecological impacts of oxylipins (d’Ippolito et al., 2009).

Lipoxygenase Reaction and Enantiomer Preparation The synthesis of 16-hydroxyeicosa-tetraenoic acid enantiomers and their oxygenation by lipoxygenases reveal how substrate alignment at the enzyme's active site impacts the reaction. This provides fundamental insights into the structural requirements for lipoxygenase substrates and the enzymatic mechanisms of oxygenation, contributing to our understanding of lipid metabolism and its physiological roles (Ivanov et al., 2002).

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-JCAMWLGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15(S)-HETE-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

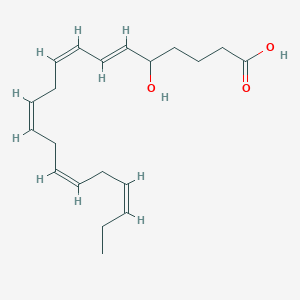

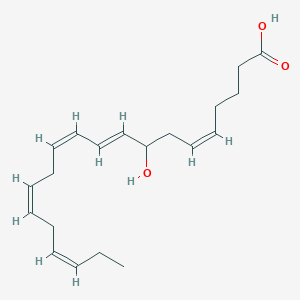

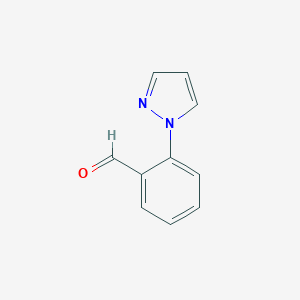

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)